



# Application Notes and Protocols for Electrospray Ionization (ESI) of Acetazolamide-d3

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Compound of Interest		
Compound Name:	Acetazolamide-d3	
Cat. No.:	B1139258	Get Quote

#### Introduction

Acetazolamide-d3 is the deuterated analog of Acetazolamide, a carbonic anhydrase inhibitor used in the treatment of various conditions such as glaucoma, epilepsy, and altitude sickness. In quantitative bioanalysis, deuterated standards like Acetazolamide-d3 are frequently employed as internal standards (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of a stable isotope-labeled internal standard is the gold standard as it co-elutes with the analyte and experiences similar ionization effects, leading to high accuracy and precision. This document provides detailed application notes and protocols for the electrospray ionization (ESI) settings for Acetazolamide-d3, based on a validated LC-MS/MS method for the quantification of Acetazolamide in human plasma.[1][2][3]

#### Instrumentation

The following protocols are designed for a triple quadrupole mass spectrometer, such as the API-4000, equipped with a Turboionspray<sup>TM</sup> source.[1]

# **Experimental Protocols**

1. Sample Preparation: Solid Phase Extraction (SPE)

A solid-phase extraction method is utilized to isolate Acetazolamide and **Acetazolamide-d3** from human plasma.[1]



- Initial Steps:
  - Take a 100 μL aliquot of the human plasma sample.
  - Spike the sample with 20 μL of a 50.0 μg/mL solution of **Acetazolamide-d3** (internal standard).
  - Add 100 μL of 5% formic acid buffer and vortex for 10 seconds.[1]
- SPE Cartridge Conditioning and Loading:
  - Pre-condition an Orochem Celerity Deluxe SPE cartridge (30 mg/1 mL) with 1.0 mL of methanol followed by 1.0 mL of water.[1]
  - Load the sample mixture onto the conditioned SPE cartridge.[1]
- Washing and Elution:
  - Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 10% methanol.[1]
  - Elute the analyte and the internal standard with 1.0 mL of methanol.[1]
- Final Steps:
  - Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.[1]
  - Reconstitute the residue with 500 μL of the mobile phase.[1]
- 2. Liquid Chromatography (LC)
- Column: C18 analytical column.[1]
- Mobile Phase: An isocratic mobile phase composed of 0.1% formic acid buffer and acetonitrile (30:70, v/v).[1]
- Flow Rate: 0.80 mL/min.[1]
- Run Time: A chromatographic run time of 2.0 minutes allows for the analysis of over 300 samples per day.[1]



## 3. Mass Spectrometry (MS)

The detection and quantification are performed using a triple quadrupole mass spectrometer with the following ESI settings.

## **Data Presentation**

Table 1: Electrospray Ionization (ESI) Source Settings

Parameter	Setting
Ionization Mode	Positive Ion Mode[1]
Ion Spray Voltage	5000 V[1]
Interface Temperature	500°C[1]
Nebulizer Gas (GS1)	35 psi[1]
Auxiliary Gas (GS2)	40 psi[1]
Curtain Gas	20 psi[1]
Collision Gas	8 psi[1]

Table 2: Compound-Specific MS/MS Parameters for Acetazolamide-d3

Table 3: Comparative MS/MS Parameters for Acetazolamide



For reference, the parameters for the non-deuterated Acetazolamide are provided below.

Parameter	Setting
Precursor Ion (Q1)	m/z 223.1[1]
Product Ion (Q3)	m/z 181.0[1]
Declustering Potential (DP)	40 V[1]
Collision Energy (CE)	22 V[1]
Entrance Potential (EP)	10 V[1]
Collision Cell Exit Potential (CXP)	10 V[1]

## **Visualization**



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## References

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